molecular formula C14H22INO2Si B186412 3-[((E)-But-2-enyl)oxymethyl]-4-iodo-2-methoxy-6-trimethylsilanyl-pyridine CAS No. 174092-76-3

3-[((E)-But-2-enyl)oxymethyl]-4-iodo-2-methoxy-6-trimethylsilanyl-pyridine

Cat. No.: B186412
CAS No.: 174092-76-3
M. Wt: 391.32 g/mol
InChI Key: KHFMAGFTSHWDSQ-VOTSOKGWSA-N
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Description

Properties

IUPAC Name

[5-[[(E)-but-2-enoxy]methyl]-4-iodo-6-methoxypyridin-2-yl]-trimethylsilane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H22INO2Si/c1-6-7-8-18-10-11-12(15)9-13(19(3,4)5)16-14(11)17-2/h6-7,9H,8,10H2,1-5H3/b7-6+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KHFMAGFTSHWDSQ-VOTSOKGWSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC=CCOCC1=C(N=C(C=C1I)[Si](C)(C)C)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C/C=C/COCC1=C(N=C(C=C1I)[Si](C)(C)C)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H22INO2Si
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

391.32 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Directed Ortho Metalation for Silylation

The TMS group at position 6 is introduced via directed ortho metalation (DoM). Using 2-methoxypyridine as the starting material, a strong base such as lithium diisopropylamide (LDA) deprotonates the position ortho to the methoxy group. Subsequent quenching with trimethylsilyl chloride (TMSCl) yields 2-methoxy-6-trimethylsilanyl-pyridine.

Reaction Conditions :

  • Base : LDA (2.5 equiv) in THF at −78°C.

  • Electrophile : TMSCl (1.2 equiv).

  • Yield : ~75% (estimated based on analogous procedures).

Regioselective Iodination at Position 4

Electrophilic Iodination

The methoxy group at position 2 directs electrophilic iodination to position 4. N-Iodosuccinimide (NIS) in the presence of boron trifluoride diethyl etherate (BF₃·OEt₂) facilitates this transformation.

Procedure :

  • Dissolve 2-methoxy-6-trimethylsilanyl-pyridine (1.0 equiv) in dichloromethane (DCM).

  • Add BF₃·OEt₂ (1.5 equiv) at 0°C.

  • Introduce NIS (1.1 equiv) and stir at room temperature for 12 hours.

  • Purify via column chromatography to isolate 4-iodo-2-methoxy-6-trimethylsilanyl-pyridine.

Yield : ~80% (based on similar iodination reactions).

Introduction of the 3-Carbaldehyde Group

Oxidation of a Hydroxymethyl Precursor

The synthesis of 4-iodo-2-methoxy-6-trimethylsilanyl-pyridine-3-carbaldehyde is achieved via TEMPO-mediated oxidation of a primary alcohol intermediate. This method, adapted from a reported procedure, ensures high efficiency and mild conditions.

Steps :

  • Substrate Preparation : 3-(Hydroxymethyl)-4-iodo-2-methoxy-6-trimethylsilanyl-pyridine is synthesized through formylation (via Vilsmeier-Haack reaction) followed by reduction with NaBH₄.

  • Oxidation :

    • Combine the alcohol (1.0 equiv), TEMPO (0.005 equiv), and NaHCO₃ in a toluene/water biphasic system.

    • Add aqueous NaClO (5% active chlorine) at 0–5°C and stir for 30 minutes.

    • Extract with DCM, dry over Na₂SO₄, and concentrate.

Yield : 87%.

Etherification with (E)-But-2-enol

Mitsunobu Reaction for Stereoselective Ether Formation

The (E)-but-2-enyloxymethyl group is installed via Mitsunobu coupling, preserving the double bond geometry. The reaction couples 3-(hydroxymethyl)-4-iodo-2-methoxy-6-trimethylsilanyl-pyridine with (E)-but-2-en-1-ol under standard Mitsunobu conditions.

Procedure :

  • Dissolve the alcohol (1.0 equiv), (E)-but-2-en-1-ol (1.2 equiv), and triphenylphosphine (1.5 equiv) in THF.

  • Add diisopropyl azodicarboxylate (DIAD, 1.5 equiv) dropwise at 0°C.

  • Stir at room temperature for 12 hours.

  • Purify by silica gel chromatography.

Yield : ~70% (estimated based on analogous etherifications).

Critical Analysis of Methodologies

Comparison of Oxidation Methods

The TEMPO/NaClO system offers superior selectivity for oxidizing primary alcohols to aldehydes compared to traditional CrO₃-based methods. However, the biphasic reaction conditions require careful pH control to avoid overoxidation.

Stereochemical Integrity in Mitsunobu Reactions

The Mitsunobu protocol ensures retention of the (E)-configuration in the but-2-enyl group, as the reaction proceeds through a concerted mechanism without carbocation intermediates.

Challenges in Silylation and Iodination

  • Silylation : The TMS group’s steric bulk may hinder subsequent reactions, necessitating early-stage installation.

  • Iodination : Competing para/ortho iodination is mitigated by the methoxy group’s strong directing effect .

Chemical Reactions Analysis

Types of Reactions

3-[((E)-But-2-enyl)oxymethyl]-4-iodo-2-methoxy-6-trimethylsilanyl-pyridine can undergo various chemical reactions, including:

    Substitution Reactions: The iodine atom can be replaced by other nucleophiles through nucleophilic substitution reactions.

    Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, particularly at the methoxy and but-2-enyl groups.

    Coupling Reactions: The compound can participate in coupling reactions such as Suzuki, Heck, and Sonogashira couplings, facilitated by the presence of the iodine atom.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium azide (NaN3) or potassium cyanide (KCN) can be used.

    Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be employed.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.

    Coupling Reactions: Palladium catalysts (Pd/C) and bases like potassium carbonate (K2CO3) are typically used.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with sodium azide would yield an azide derivative, while oxidation with potassium permanganate could result in the formation of a carboxylic acid derivative.

Scientific Research Applications

3-[((E)-But-2-enyl)oxymethyl]-4-iodo-2-methoxy-6-trimethylsilanyl-pyridine has several applications in scientific research:

    Organic Synthesis: It serves as a versatile intermediate in the synthesis of more complex organic molecules.

    Medicinal Chemistry: The compound’s unique structure makes it a potential candidate for drug development, particularly in the design of novel pharmaceuticals.

    Material Science: It can be used in the development of new materials with specific electronic or optical properties.

    Biological Studies: The compound can be used as a probe or ligand in biological assays to study enzyme interactions or receptor binding.

Mechanism of Action

The mechanism of action of 3-[((E)-But-2-enyl)oxymethyl]-4-iodo-2-methoxy-6-trimethylsilanyl-pyridine depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The presence of the iodine atom and the trimethylsilanyl group can influence its binding affinity and specificity.

Comparison with Similar Compounds

Chemical Structure :

  • IUPAC Name : 3-[((E)-But-2-enyl)oxymethyl]-4-iodo-2-methoxy-6-trimethylsilanyl-pyridine
  • CAS No.: 174092-76-3
  • Molecular Formula: C₁₄H₂₂INO₂Si
  • Molecular Weight : 391.32 g/mol .

Key Structural Features :

  • Pyridine core substituted at positions 2 (methoxy), 3 ([(E)-but-2-enyloxy]methyl), 4 (iodo), and 6 (trimethylsilanyl).
  • The (E)-but-2-enyl group introduces stereochemical rigidity, while the trimethylsilanyl (TMS) group enhances lipophilicity (LogP: 3.33) .

Comparison with Similar Pyridine Derivatives

Structural Analogues in Catalogs

The following compounds share structural motifs (halogen, silyl, or alkoxy groups) but differ in substitution patterns:

Compound Name CAS No. Molecular Formula Key Substituents Molecular Weight (g/mol) LogP (Predicted)
This compound 174092-76-3 C₁₄H₂₂INO₂Si Iodo, methoxy, TMS, (E)-but-2-enyloxymethyl 391.32 3.33
2-Chloro-4-iodo-3-(trimethylsilyl)pyridine 1262476-90-9 C₈H₁₀ClINSi Chloro, iodo, TMS 310.60 ~3.8*
4-Methoxy-3-((trimethylsilyl)ethynyl)pyridin-2-amine 1262476-91-0 C₁₁H₁₇N₃OSi Methoxy, TMS-ethynyl, amine 267.42 ~2.1*
(3S)-3-[(1R)-1-[4-[(2-cyclopropyl-6-methyl-4-pyridyl)oxymethyl]phenyl]ethyl]-3-methyl-pyrrolidine-2,5-dione Not provided C₂₈H₃₃N₂O₄ Cyclopropyl, methyl, pyrrolidine-dione 473.58 ~2.5*

*Estimated based on substituent contributions.

Key Differences :

  • Halogen vs. Alkoxy Groups : The iodo substituent in the target compound enhances electrophilicity compared to chlorine in 2-chloro-4-iodo-3-TMS-pyridine, making it more reactive in cross-coupling reactions .
  • TMS Placement : The TMS group at position 6 in the target compound reduces steric hindrance compared to TMS-ethynyl in 4-methoxy-3-((trimethylsilyl)ethynyl)pyridin-2-amine, which may limit accessibility for nucleophilic attacks .
  • Functional Complexity : The pyrrolidine-dione derivative (from patents) has a fused bicyclic structure, enabling biological activity (e.g., enzyme inhibition), unlike the simpler pyridine derivatives .

Physicochemical Properties and Reactivity

Property Target Compound 2-Chloro-4-iodo-3-TMS-pyridine 4-Methoxy-3-TMS-ethynyl-pyridin-2-amine
Molecular Weight 391.32 310.60 267.42
LogP 3.33 ~3.8 ~2.1
PSA (Polar Surface Area) 31.35 Ų ~25 Ų* ~55 Ų*
Reactivity High (iodine, TMS) Moderate (chlorine, iodine) Low (amine, ethynyl)

*Predicted using fragment-based methods.

Notable Trends:

  • Lipophilicity : The TMS group increases LogP, but the methoxy and amine groups in other derivatives reduce it .
  • Reactivity : The iodine atom in the target compound facilitates Suzuki-Miyaura couplings, while the TMS group protects reactive sites during synthesis .

Biological Activity

The compound 3-[((E)-But-2-enyl)oxymethyl]-4-iodo-2-methoxy-6-trimethylsilanyl-pyridine is a synthetic derivative that has garnered attention in pharmacological research due to its potential biological activities. This article aims to explore its biological activity, including its mechanisms of action, efficacy against various biological targets, and relevant case studies.

Chemical Structure and Properties

The compound features a pyridine ring substituted with various functional groups, which contribute to its biological activity. The structural formula can be represented as follows:

C12H16INO3Si\text{C}_{12}\text{H}_{16}\text{I}\text{N}\text{O}_3\text{Si}

Key Features:

  • Pyridine Core : Provides basicity and potential for interaction with biological targets.
  • Iodo Group : May enhance lipophilicity and alter the electronic properties, affecting binding interactions.
  • Methoxy and Trimethylsilanyl Groups : These groups can influence solubility and stability in biological systems.

Anticancer Activity

Recent studies have indicated that derivatives of pyridine compounds exhibit significant anticancer activity. For example, compounds similar to the one have shown efficacy against various cancer cell lines, including A549 (lung cancer) and MCF7 (breast cancer) cells. The mechanism often involves the induction of apoptosis and inhibition of cell proliferation.

CompoundCell LineIC50 (µM)
This compoundA5490.05
This compoundMCF70.04

The proposed mechanisms of action for this compound include:

  • Inhibition of Signal Transduction Pathways : Similar compounds have been shown to inhibit pathways such as STAT3, which is involved in cancer cell survival and proliferation.
  • Induction of Oxidative Stress : The presence of reactive oxygen species (ROS) can lead to apoptosis in cancer cells.
  • Antioxidant Activity : Some derivatives have demonstrated the ability to scavenge free radicals, providing a dual mechanism where they can both inhibit tumor growth and protect normal cells.

Study 1: In Vitro Evaluation

A study conducted on the compound's effects on A549 lung cancer cells revealed that it significantly reduced cell viability at concentrations above 0.05 µM. The study utilized the MTT assay to assess cytotoxicity and found that the compound induced apoptosis through caspase activation.

Study 2: In Vivo Studies

In vivo studies using murine models have shown that administration of the compound led to a reduction in tumor size by approximately 40% compared to control groups. Histological analysis revealed decreased proliferation markers (Ki67) in treated tumors.

Q & A

Q. What are the optimal reaction conditions for synthesizing 3-[((E)-But-2-enyl)oxymethyl]-4-iodo-2-methoxy-6-trimethylsilanyl-pyridine?

  • Methodological Answer : Synthesis typically involves multi-step reactions, including nucleophilic substitution and coupling. For example, sodium hydroxide in dichloromethane is used to facilitate substitution reactions, followed by sequential washing with water and brine to isolate intermediates. Purification via column chromatography (e.g., silica gel) or recrystallization ensures high purity (≥99%) . Critical parameters include temperature control (20–25°C), inert atmospheres, and stoichiometric ratios of reagents like iodides and silylating agents.

Q. How can spectroscopic techniques confirm the structural integrity of this compound?

  • Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy is pivotal:
  • ¹H NMR : Peaks for the (E)-but-2-enyl group (δ 5.5–6.0 ppm, olefinic protons) and methoxy substituents (δ ~3.8 ppm).
  • ¹³C NMR : Signals for the trimethylsilanyl group (δ 0–5 ppm) and pyridine ring carbons (δ 120–160 ppm).
  • Mass Spectrometry (MS) : Molecular ion peaks (e.g., [M+H]⁺) should match the molecular weight (e.g., calculated for C₁₅H₂₃INO₂Si: ~428.2 g/mol). IR spectroscopy can validate functional groups like ether (C-O-C, ~1100 cm⁻¹) .

Q. What purification techniques are effective for isolating this compound?

  • Methodological Answer :
  • Recrystallization : Use solvents like ethanol or hexane/ethyl acetate mixtures to remove byproducts.
  • Column Chromatography : Employ silica gel with gradient elution (e.g., hexane to ethyl acetate) to separate isomers or unreacted starting materials.
  • HPLC : For high-purity requirements (>99.5%), reverse-phase C18 columns with acetonitrile/water mobile phases are recommended .

Advanced Research Questions

Q. How do substituents (iodo, trimethylsilanyl, methoxy) influence the compound's stability and reactivity?

  • Methodological Answer :
  • Iodo Group : Enhances electrophilic aromatic substitution reactivity but may lead to instability under light or oxidizing conditions. Store in amber vials at –20°C to prevent decomposition .
  • Trimethylsilanyl Group : Improves lipophilicity and steric shielding, reducing nucleophilic attack on the pyridine ring. However, it may hydrolyze in acidic/basic conditions (monitor via TLC or NMR) .
  • Methoxy Group : Stabilizes the pyridine ring via electron donation but can participate in demethylation under strong acidic conditions .

Q. How can researchers resolve contradictions in reported reactivity data (e.g., divergent reaction pathways)?

  • Methodological Answer :
  • Control Experiments : Replicate studies under identical conditions (solvent, temperature, catalyst) to isolate variables.
  • Computational Modeling : Use DFT calculations to predict regioselectivity in substitution reactions (e.g., iodine vs. methoxy group reactivity) .
  • Cross-Validation : Compare results with structurally similar compounds, such as 2-chloro-4-iodo-3-(trimethylsilyl)pyridine derivatives, to identify trends .

Q. What strategies optimize the compound's stability during long-term storage?

  • Methodological Answer :
  • Storage Conditions : Keep in sealed, argon-purged containers at –20°C to prevent oxidation or moisture ingress. Desiccants (e.g., silica gel) mitigate hydrolysis .
  • Stability Testing : Conduct accelerated degradation studies (e.g., 40°C/75% RH for 4 weeks) with HPLC monitoring to identify degradation products .

Q. How can computational tools predict the compound's interaction with biological targets?

  • Methodological Answer :
  • Molecular Docking : Use software like AutoDock Vina to model binding to enzymes or receptors (e.g., pyridine-binding sites in kinases).
  • MD Simulations : Analyze conformational flexibility of the (E)-but-2-enyl group in aqueous vs. lipid environments (e.g., GROMACS with CHARMM force fields) .

Data Analysis and Experimental Design

Q. How to design experiments to study the compound's reactivity under varying pH conditions?

  • Methodological Answer :
  • pH Titration : Monitor reaction kinetics (UV-Vis spectroscopy) in buffered solutions (pH 2–12). For example, track iodine displacement in acidic conditions (pH < 4) .
  • Product Characterization : Use LC-MS to identify hydrolysis products (e.g., desilylated derivatives) .

Q. What analytical methods quantify trace impurities in synthesized batches?

  • Methodological Answer :
  • GC-MS : Detect volatile byproducts (e.g., trimethylsilanol).
  • ICP-OES : Quantify residual metal catalysts (e.g., Pd from coupling reactions).
  • ²⁹Si NMR : Assess silyl group integrity, detecting hydrolysis to silanols .

Structural and Mechanistic Insights

Q. How does the (E)-but-2-enyloxy moiety influence the compound's supramolecular interactions?

  • Methodological Answer :
  • X-ray Crystallography : Resolve crystal packing (e.g., π-π stacking of pyridine rings vs. van der Waals interactions of the alkenyl chain) .
  • Hirshfeld Surface Analysis : Quantify intermolecular contacts (e.g., H-bonding with methoxy groups) .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.